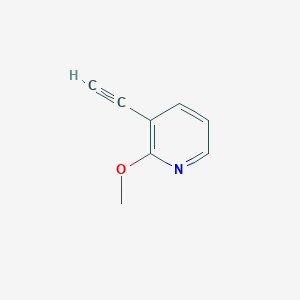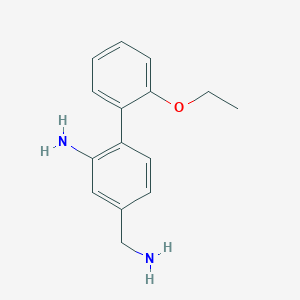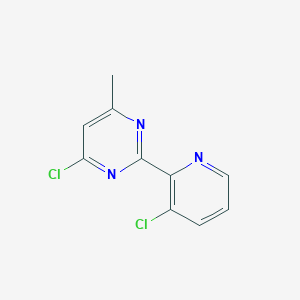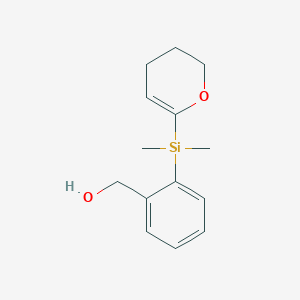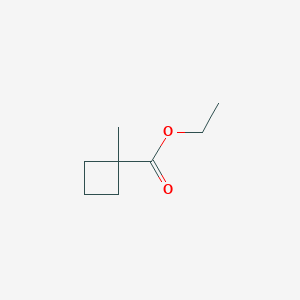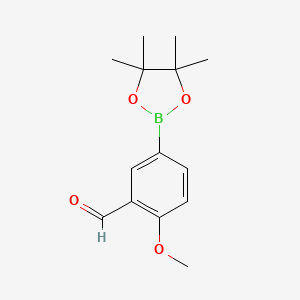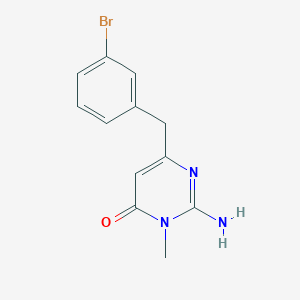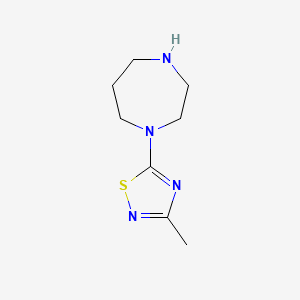
1-(3-甲基-1,2,4-噻二唑-5-基)-1,4-二氮杂环戊烷
描述
The compound “1-(3-Methyl-1,2,4-thiadiazol-5-yl)-1,4-diazepane” is a derivative of the 1,3,4-thiadiazole moiety . This moiety is known to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial .
科学研究应用
有机合成和化学转化
对噻二唑衍生物的研究导致了各种合成方法和化学转化的发展。例如,Pokhodylo 等人 (2018) 展示了通过与乙酰乙酸乙酯反应,从 2-叠氮-1,3,4-噻二唑合成 1,2,3-三唑-4-羧酸衍生物,展示了噻二唑衍生物在创建复杂杂环系统中的多功能性 (Pokhodylo 等人,2018)。此外,Attanasi 等人 (2003) 报道了从 1,2-二氮杂-1,3-丁二烯合成新的 1,2,3-噻二唑和 1,2,3-硒二唑,突出了使用噻二唑支架创建多种环状化合物的潜力 (Attanasi 等人,2003)。
分子聚集和光谱研究
Matwijczuk 等人 (2016) 研究了噻二唑衍生物在有机溶剂溶液中的分子聚集,揭示了荧光发射光谱和取代基团对分子聚集相互作用的影响。这项研究有助于理解噻二唑衍生物的光物理性质 (Matwijczuk 等人,2016)。
抗菌和抗病毒活性
Chehrouri 和 Othman (2021) 合成了噻二唑衍生物并评估了它们与离子的络合形成和抗菌活性。他们的研究结果表明,一些噻二唑衍生物表现出显着的抗菌作用,突出了这些化合物在开发新型抗菌剂中的潜力 (Chehrouri 和 Othman,2021)。此外,Rashdan 等人 (2021) 合成了噻二唑-1,2,3-三唑杂合体,并通过虚拟筛选方法评估了它们对 COVID-19 主要蛋白酶的抗病毒活性,证明了噻二唑衍生物在抗病毒药物发现中的潜在应用 (Rashdan 等人,2021)。
作用机制
Target of Action
Compounds with a similar 1,3,4-thiadiazole moiety have been reported to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial .
Mode of Action
It is suggested that the presence of the =n-c-s- moiety and strong aromaticity of the ring in 1,3,4-thiadiazole derivatives are responsible for providing low toxicity and great in vivo stability . These derivatives have the capability to produce mesoionic salts and due to this behavior, they can strongly interact with biomolecules (proteins and DNA) .
Biochemical Pathways
1,3,4-thiadiazole derivatives have been reported to interact with various biochemical pathways due to their wide range of biological activities .
Result of Action
1,3,4-thiadiazole derivatives have been reported to exhibit a wide range of biological activities .
生化分析
Biochemical Properties
1-(3-Methyl-1,2,4-thiadiazol-5-yl)-1,4-diazepane plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, thereby affecting metabolic pathways and cellular processes . For instance, it can interact with hydrazonoyl halides, which are known for their wide range of biological properties . The nature of these interactions often involves the formation of stable complexes, which can modulate the activity of the target enzymes and proteins.
Cellular Effects
The effects of 1-(3-Methyl-1,2,4-thiadiazol-5-yl)-1,4-diazepane on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For example, it can induce cytotoxic effects in cancer cells by disrupting their metabolic activities and triggering apoptosis . Additionally, 1-(3-Methyl-1,2,4-thiadiazol-5-yl)-1,4-diazepane can modulate the expression of genes involved in cell cycle regulation, thereby affecting cell proliferation and survival.
Molecular Mechanism
The molecular mechanism of action of 1-(3-Methyl-1,2,4-thiadiazol-5-yl)-1,4-diazepane involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as proteins and DNA, through its thiadiazole ring . These binding interactions can lead to enzyme inhibition or activation, depending on the target molecule. For instance, 1-(3-Methyl-1,2,4-thiadiazol-5-yl)-1,4-diazepane can inhibit enzymes involved in DNA replication, thereby preventing cell proliferation . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(3-Methyl-1,2,4-thiadiazol-5-yl)-1,4-diazepane have been observed to change over time. This compound exhibits good stability under standard laboratory conditions, but it can degrade under extreme conditions such as high temperature or acidic pH . Long-term studies have shown that 1-(3-Methyl-1,2,4-thiadiazol-5-yl)-1,4-diazepane can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression . These temporal effects are crucial for understanding the long-term implications of using this compound in biochemical research.
Dosage Effects in Animal Models
The effects of 1-(3-Methyl-1,2,4-thiadiazol-5-yl)-1,4-diazepane vary with different dosages in animal models. At low doses, this compound can exert beneficial effects, such as antimicrobial activity and enzyme modulation . At high doses, it can cause toxic or adverse effects, including cytotoxicity and organ damage . Threshold effects have been observed, where a certain dosage level is required to achieve the desired biochemical effects without causing toxicity. These dosage-dependent effects are critical for determining the safe and effective use of 1-(3-Methyl-1,2,4-thiadiazol-5-yl)-1,4-diazepane in therapeutic applications.
Metabolic Pathways
1-(3-Methyl-1,2,4-thiadiazol-5-yl)-1,4-diazepane is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can affect metabolic flux by inhibiting key enzymes in metabolic pathways, such as those involved in glycolysis and the citric acid cycle . Additionally, it can alter metabolite levels by modulating the activity of enzymes responsible for their synthesis and degradation . Understanding these metabolic pathways is essential for elucidating the biochemical role of 1-(3-Methyl-1,2,4-thiadiazol-5-yl)-1,4-diazepane.
Transport and Distribution
The transport and distribution of 1-(3-Methyl-1,2,4-thiadiazol-5-yl)-1,4-diazepane within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within cells can influence its biochemical activity and effectiveness. For instance, the presence of specific transporters can enhance the uptake of 1-(3-Methyl-1,2,4-thiadiazol-5-yl)-1,4-diazepane into target cells, thereby increasing its therapeutic potential.
Subcellular Localization
The subcellular localization of 1-(3-Methyl-1,2,4-thiadiazol-5-yl)-1,4-diazepane plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and transcription factors to modulate gene expression . Alternatively, it may accumulate in the mitochondria, affecting cellular metabolism and energy production. Understanding the subcellular localization of 1-(3-Methyl-1,2,4-thiadiazol-5-yl)-1,4-diazepane is essential for elucidating its biochemical mechanisms and potential therapeutic applications.
属性
IUPAC Name |
5-(1,4-diazepan-1-yl)-3-methyl-1,2,4-thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4S/c1-7-10-8(13-11-7)12-5-2-3-9-4-6-12/h9H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZKLTZIEMSVRMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)N2CCCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


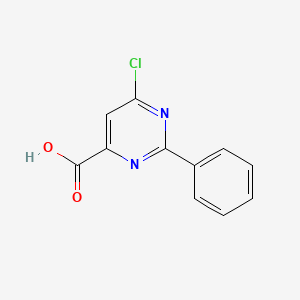
![Carbamic acid, [(methylamino)thioxomethyl]-, 1,1-dimethylethyl ester](/img/structure/B1441400.png)

![1-{[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}azepane](/img/structure/B1441403.png)
![{2-[Dimethyl(naphthalen-1-yl)silyl]phenyl}methanol](/img/structure/B1441404.png)
